![molecular formula C18H13FN4O2S2 B4167207 2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4167207.png)
2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Description
The compound “2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . This type of ring system is also known as azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans .
Molecular Structure Analysis
The molecular structure of this compound includes an oxadiazole ring and a benzothiazole ring, both of which are important structures in medicinal chemistry. The oxadiazole ring is a five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The benzothiazole ring is a bicyclic entity consisting of a benzene ring fused to a thiazole ring.Future Directions
Oxadiazole derivatives, including this compound, have a broad range of chemical and biological properties, making them an area of interest for future research . They have become important synthons in the development of new drugs . Further studies could explore the potential applications of this compound in various fields, including medicinal and pharmaceutical chemistry.
properties
IUPAC Name |
2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S2/c1-10-5-6-13-14(7-10)27-17(20-13)21-15(24)9-26-18-23-22-16(25-18)11-3-2-4-12(19)8-11/h2-8H,9H2,1H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOFNVFHCJNMKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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